molecular formula C10H16N2OS B2525956 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine CAS No. 851176-37-9

2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine

Cat. No.: B2525956
CAS No.: 851176-37-9
M. Wt: 212.31
InChI Key: JYYRNJZYOMUQSA-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine (CAS 851176-37-9) is a synthetic amine derivative of significant interest in medicinal chemistry and oncology research. This compound features a central ethylamine chain substituted with a morpholine ring and a thiophene heterocycle . The morpholine group is a common pharmacophore known to enhance the solubility and bioavailability of drug candidates, while the thiophene moiety can contribute to target binding through π-π stacking interactions . Structurally similar compounds, specifically those within the class of substituted thiophene derivatives, have demonstrated potent activity as anti-cancer agents . These analogs function by inhibiting specific molecular targets, such as the Cell Division Cycle 7 (CDC7)-related protein kinase, which plays a critical role in cell proliferation; inhibition of this kinase can suppress tumor growth . Furthermore, closely related morpholinoethylamine structures have been identified as inhibitors of other biological targets like Cathepsin D, suggesting potential research applications in additional disease pathways . This compound serves as a versatile building block or pharmaceutical intermediate for the synthesis and discovery of novel bioactive molecules . It is supplied for research applications and is strictly for laboratory use. This product is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-morpholin-4-yl-2-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c11-8-9(10-2-1-7-14-10)12-3-5-13-6-4-12/h1-2,7,9H,3-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYRNJZYOMUQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine typically involves the reaction of morpholine with thiophene-2-carbaldehyde in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the formation of the desired product under mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiophene rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted morpholine or thiophene derivatives

Scientific Research Applications

2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine differ in the aryl/heteroaryl substituent attached to the ethylamine core. Below is a systematic comparison based on molecular features, physicochemical properties, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Purity (%) Notable Features
This compound (851176-37-9) C₁₀H₁₆N₂OS 212.32 Thiophen-2-yl 95 Sulfur-containing heterocycle; potential CNS activity
2-Morpholin-4-yl-2-phenylethylamine (31466-44-1) C₁₂H₁₈N₂O 206.29 Phenyl Highly Purified Phenyl group enhances lipophilicity; possible adrenergic receptor interactions
2-(4-Methoxyphenyl)-2-morpholin-4-yl-ethylamine (31466-47-4) C₁₃H₂₀N₂O₂ 236.31 4-Methoxyphenyl 95 Methoxy group improves solubility; explored in antidepressant research
2-Morpholin-4-yl-2-p-tolyl-ethylamine (889940-02-7) C₁₃H₂₀N₂O 220.31 p-Tolyl (methylphenyl) N/A Methyl substituent may enhance metabolic stability
2-(2-Chlorophenyl)-2-morpholin-4-yl-ethylamine (866782-01-6) C₁₂H₁₇ClN₂O 240.74 2-Chlorophenyl N/A Chlorine atom increases electronegativity; potential antibacterial activity
2-Morpholin-4-yl-2-(3-pyridyl)ethylamine C₁₁H₁₇N₃O 207.28 3-Pyridyl N/A Pyridine ring introduces basicity; possible kinase inhibition

Key Observations :

Substituent Effects on Properties: The thiophene derivative (851176-37-9) exhibits lower molecular weight compared to phenyl analogs due to sulfur’s atomic mass. Its aromatic sulfur may confer unique electronic properties, influencing binding to sulfur-sensitive biological targets . Chlorophenyl (866782-01-6) and methoxyphenyl (31466-47-4) variants introduce halogens or alkoxy groups, respectively. Chlorine enhances lipophilicity and metabolic resistance, while methoxy groups improve water solubility .

Biological Relevance :

  • Morpholine-containing amines are frequently explored as dopamine or serotonin receptor modulators due to morpholine’s ability to mimic piperazine scaffolds in psychotropic drugs .
  • Thiophene derivatives are studied for anticonvulsant and antimicrobial activities, leveraging sulfur’s role in redox interactions .

Commercial Availability :

  • The thiophene variant (851176-37-9) and methoxyphenyl analog (31466-47-4) are commercially available at 95% purity, while others (e.g., pyridyl, chlorophenyl) are less commonly listed, suggesting niche research applications .

Biological Activity

2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine, a compound featuring a morpholine ring and a thiophene moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reagents : Utilization of solvents like toluene and catalysts such as ytterbium(III) triflate.
  • Techniques : Microwave-dielectric heating is often employed to enhance yield and reduce reaction time.

Reaction Pathways

The compound can undergo various reactions:

  • Oxidation : Thiophene can be oxidized to form sulfoxides or sulfones.
  • Reduction : Nitro groups can be reduced to amines.
  • Substitution : Sulfonamide groups can participate in nucleophilic substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various human cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer).

Cell Line IC50 (µM) Mechanism of Action
A5495.0Induces apoptosis via DNA damage
HepG23.5Cell cycle arrest in G2/M phase
HeLa4.0Inhibition of topoisomerase II

These results suggest that the compound may act as a topoisomerase II inhibitor, leading to DNA double-strand breaks and subsequent cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies indicate its potential against various bacterial strains, showcasing a broad-spectrum efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activities relevant to cancer progression.

Study 1: Antitumor Activity Evaluation

A study conducted on the compound's efficacy against A549 cells revealed that it induced significant apoptosis. The mechanism involved the activation of caspases and the upregulation of pro-apoptotic proteins.

Study 2: Antimicrobial Assessment

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 12 µg/mL for S. aureus, suggesting a potent antimicrobial effect.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Morpholin-4-yl-2-thiophen-2-yl-ethylamine, and how can reaction conditions be optimized for higher yields?

  • Synthetic Routes :

  • Alkylation/Amination : A common approach involves alkylation of morpholine with a thiophene-containing ethylamine precursor under basic conditions. For example, analogous compounds (e.g., 2-(4-chlorophenyl)morpholine) are synthesized via reactions between aryl amines and ethylene oxide derivatives .
  • Catalytic Optimization : Use of catalysts like sodium hydroxide or phase-transfer agents can improve reaction efficiency. Temperature control (e.g., reflux in THF or DMF) and stoichiometric ratios of morpholine to thiophene-ethylamine intermediates are critical .
    • Yield Optimization :
  • Monitor reaction progress via TLC or HPLC.
  • Purification via column chromatography or recrystallization to isolate the target compound from byproducts (e.g., unreacted morpholine or dimerized products) .

Q. How should researchers characterize this compound using spectroscopic techniques, and what key spectral features indicate successful synthesis?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for signals at δ 2.5–3.5 ppm (morpholine N-CH₂ protons) and δ 6.5–7.5 ppm (thiophene aromatic protons). Integration ratios should confirm the ethylamine linker (e.g., 2:1 for morpholine vs. thiophene protons) .
  • ¹³C NMR : Peaks near 50–60 ppm (morpholine carbons) and 125–140 ppm (thiophene carbons) .
  • IR : Stretching frequencies for C-N (1100–1250 cm⁻¹) and C-S (600–700 cm⁻¹) bonds confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 212.32 (C₁₀H₁₆N₂OS) with fragmentation patterns matching morpholine and thiophene cleavage .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of morpholine-thiophene derivatives, and how do they compare with experimental data?

  • Density Functional Theory (DFT) :

  • Use hybrid functionals (e.g., B3LYP) to model electron density distribution, HOMO-LUMO gaps, and dipole moments. Compare with experimental UV-Vis spectra for validation .
  • Example: The Colle-Salvetti correlation-energy formula can predict electron correlation effects in heterocyclic systems, aiding in understanding charge-transfer interactions .
    • Validation : Overlay computational IR/NMR spectra with experimental data to assess accuracy. Discrepancies may indicate solvent effects or conformational flexibility .

Q. How can discrepancies in reported synthesis methods be resolved through mechanistic studies and analytical validation?

  • Case Study : Contrast the alkylation/amination route with ethylene oxide-based methods .

  • Mechanistic Probes :
  • Use kinetic studies (e.g., varying reaction time/temperature) to identify rate-determining steps.
  • Isotopic labeling (e.g., ¹⁵N-morpholine) to track bond formation via MS or NMR .
  • Analytical Validation :
  • X-ray crystallography (if crystals are obtainable) to confirm molecular geometry .
  • Compare purity metrics (e.g., elemental analysis, HPLC retention times) across methods .

Q. What strategies are effective in elucidating the crystal structure of such compounds, and how does crystallographic data inform molecular interactions?

  • Crystallization Techniques :

  • Slow evaporation from polar solvents (e.g., ethanol/water mixtures) to grow single crystals.
  • Use SHELX programs for structure solution and refinement, especially for resolving disorder in flexible morpholine-thiophene systems .
    • Structural Insights :
  • Hydrogen-bonding networks between morpholine N and thiophene S atoms can stabilize crystal packing.
  • Torsion angles in the ethylamine linker influence conformational flexibility, impacting biological activity .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) to assess pharmacophore requirements .
  • In Vitro Assays :
  • Screen for kinase inhibition (morpholine derivatives often target PI3K/AKT pathways) .
  • Measure cytotoxicity (e.g., IC₅₀ in cancer cell lines) and compare with structurally related compounds .
    • Data Analysis :
  • Use QSAR models to correlate electronic properties (e.g., logP, HOMO-LUMO) with bioactivity .

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